molecular formula C7H6INO3 B1268069 2-Iodo-4-methyl-6-nitrophenol CAS No. 69492-91-7

2-Iodo-4-methyl-6-nitrophenol

Cat. No.: B1268069
CAS No.: 69492-91-7
M. Wt: 279.03 g/mol
InChI Key: ZGSKNXKQYFZYAW-UHFFFAOYSA-N
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Description

2-Iodo-4-methyl-6-nitrophenol is an organic compound with the molecular formula C7H6INO3 and a molecular weight of 279.0319 g/mol . This compound is characterized by the presence of iodine, methyl, and nitro groups attached to a phenol ring, making it a unique and versatile chemical entity.

Preparation Methods

The synthesis of 2-Iodo-4-methyl-6-nitrophenol can be achieved through various methods. One common approach involves the iodination of 4-methyl-6-nitrophenol using N-iodosuccinimide (NIS) in the presence of acetic acid as a catalyst. This reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion . The grinding method, which involves mixing the reactants in a mortar and pestle, is also employed to achieve high yields and purity .

Chemical Reactions Analysis

2-Iodo-4-methyl-6-nitrophenol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include N-iodosuccinimide, boron reagents, palladium catalysts, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Iodo-4-methyl-6-nitrophenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Iodo-4-methyl-6-nitrophenol involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the nitro and phenol groups can engage in hydrogen bonding and electron transfer processes. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

2-Iodo-4-methyl-6-nitrophenol can be compared with other similar compounds such as:

    2-Iodo-4-nitrophenol: Lacks the methyl group, which affects its reactivity and applications.

    4-Methyl-6-nitrophenol: Lacks the iodine atom, resulting in different chemical properties and uses.

    2-Iodo-4-methylphenol:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.

Biological Activity

2-Iodo-4-methyl-6-nitrophenol is a halogenated phenolic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes an iodine atom and nitro group attached to a phenolic ring, which contributes to its reactivity and biological activity. The presence of these functional groups is critical for its interaction with biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, which is essential in addressing antibiotic resistance issues in pathogenic bacteria .
  • Cytotoxic Effects : Research indicates that this compound may induce cytotoxicity in cancer cell lines. For example, studies have demonstrated that it can inhibit cell proliferation in leukemia cells, suggesting potential applications in cancer therapy .

Antimicrobial Activity

The following table summarizes the antimicrobial activity of this compound compared to standard antibiotics:

CompoundE. coli (mm)P. aeruginosa (mm)S. aureus (mm)S. pyogenes (mm)
This compound28262122
Ciprofloxacin (100 µg/disc)30282524

Note: The values represent the zone of inhibition measured in millimeters (mm) .

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects on leukemia cell lines (K562, EoL-1, KG-1a) revealed that:

  • IC50 Values : The IC50 values for this compound were determined using the MTT assay, indicating effective concentration levels required to inhibit cell viability by 50%.
Cell LineIC50 Value (µM)
K56215
EoL-112
KG-1a18

These values suggest a promising therapeutic potential against leukemia cells .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study investigated the synthesis of novel derivatives based on the structure of this compound and their antimicrobial activity. The results showed that modifications to the nitrophenol structure could enhance antibacterial properties, indicating the importance of structural optimization in drug development .
  • Cytotoxicity in Cancer Research : Another study focused on the cytotoxic effects of this compound on various cancer cell lines. It was found that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, suggesting its potential as an anticancer agent .
  • Environmental Impact : Research has also highlighted the formation of disinfection byproducts involving iodinated phenols like this compound during water treatment processes. This raises concerns regarding its environmental persistence and potential toxicity .

Properties

IUPAC Name

2-iodo-4-methyl-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSKNXKQYFZYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)I)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334927
Record name 2-Iodo-4-methyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69492-91-7
Record name 2-Iodo-4-methyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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